3-Methyl-4-sulfamoylbenzoic acid

Description

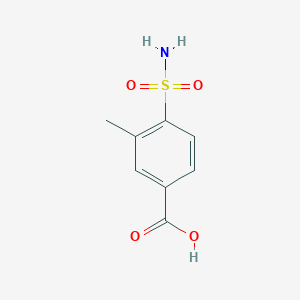

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJXDIBQKZNOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866997-46-8 | |

| Record name | 3-methyl-4-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 Sulfamoylbenzoic Acid and Its Analogues

Established Synthetic Pathways for Sulfamoylbenzoic Acid Scaffolds

The construction of the sulfamoylbenzoic acid framework can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of starting material availability and reaction sequence.

A primary strategy for synthesizing the target scaffold begins with an appropriately substituted toluene (B28343) or benzoic acid derivative, followed by the introduction of a sulfur-containing group via electrophilic aromatic substitution. The key step is the chlorosulfonation of a precursor like m-toluic acid.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. researchgate.netnitrkl.ac.in In the case of 3-methylbenzoic acid (m-toluic acid), the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups guide the incoming electrophile. The chlorosulfonation of m-toluic acid is expected to yield 3-methyl-4-(chlorosulfonyl)benzoic acid as a major product due to the strong activating and ortho-directing effect of the methyl group.

The resulting sulfonyl chloride is a critical intermediate, primed for further transformation. chemicalbook.comgoogle.com This electrophilic substitution is a cornerstone of aromatic sulfonic acid chemistry. google.comnih.gov The reaction is typically performed by treating the aromatic compound with an excess of chlorosulfonic acid, sometimes in the presence of a catalyst like sulfamic acid to inhibit sulfone formation. researchgate.net

Table 1: Examples of Chlorosulfonation Reactions for Benzoic Acid Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Benzoic acid | Chlorosulfonic acid, Sulfuric acid, Sulfamic acid | 3-(Chlorosulfonyl)benzoic acid | researchgate.net |

| o-Nitrotoluene | Chlorosulfonic acid, Sulfamic acid | 4-Methyl-3-nitrobenzenesulfonyl chloride | researchgate.net |

| 3-Methylbenzoic acid | Chlorosulfonic acid | 3-Methyl-4-(chlorosulfonyl)benzoic acid | Inferred from medchemexpress.com |

Once the sulfonyl chloride intermediate, such as 3-methyl-4-(chlorosulfonyl)benzoic acid, is synthesized, the sulfamoyl group (-SO₂NH₂) is introduced via a nucleophilic substitution reaction. nih.govcrdeepjournal.org This is a robust and widely used method for the formation of sulfonamides.

The most direct approach involves the reaction of the sulfonyl chloride with ammonia (B1221849). This reaction proceeds through the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride byproduct.

For the synthesis of N-substituted derivatives, primary or secondary amines are used instead of ammonia. This allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule. The general mechanism involves the attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate which then collapses to give the sulfonamide product.

Table 2: Synthesis of Sulfonamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-sulfamoylbenzoyl chloride | 1-Amino-2-methylindoline | N-(2,4-dichloro-5-sulfamoylbenzamido)-2-methylindoline | |

| 3-(Chlorosulfonyl)-4-methylbenzoic acid | Ammonia | 3-Methyl-4-sulfamoylbenzoic acid | Postulated |

| 2-(3-bromobutyl)isoindole-1,3-dione | 2-Sulfamoylbenzoic acid ethyl ester | 2-(N-(4-(2,3-dioxoindolin-1-yl)butyl)sulfamoyl)benzoic acid derivative |

An alternative synthetic route involves the construction of the benzoic acid functionality at a later stage of the synthesis. This can be achieved by the oxidation of a suitable precursor, such as an acetophenone (B1666503) derivative. For instance, a molecule like 3-methyl-4-acetylbenzenesulfonamide could be a viable precursor.

The oxidation of the acetyl group to a carboxylic acid can be accomplished using various oxidizing agents. A common method is the haloform reaction, where the acetophenone is treated with iodine and a base like sodium hydroxide (B78521) to form a carboxylate and iodoform. Subsequent acidification yields the desired benzoic acid. Another effective method is the oxidation with sodium hypochlorite (B82951) (bleach), which also converts the methyl ketone to a carboxylate. More advanced methods may employ catalysts such as manganese salts in the presence of an oxidizing agent. Chromium-based reagents have also been used, although their application is less common due to toxicity concerns.

This strategy is advantageous if the corresponding acetophenone derivative is more readily available or if the synthetic sequence benefits from having the less reactive acetyl group present during earlier steps.

Table 3: Oxidation of Acetophenone Derivatives to Benzoic Acids

| Substrate | Oxidizing Agent(s) | Product | Reference |

|---|---|---|---|

| Acetophenone | Iodine, Sodium Hydroxide | Benzoic Acid | |

| Acetophenone | Sodium Hypochlorite (Bleach) | Benzoic Acid | |

| Acetophenone | Manganese Salt Catalyst | Benzoic Acid | |

| Aryl Methyl Ketones | Chromic Acid | Aryl Carboxylic Acid |

Reductive amination is a powerful method for the formation of C-N bonds and is particularly useful for synthesizing N-substituted derivatives of sulfamoylbenzoic acids, especially when modifications are desired on a side chain attached to the aromatic ring.

This two-step, one-pot process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.

For example, if a precursor to this compound contained a formyl group, this could be converted into a variety of aminomethyl substituents through reductive amination. This approach offers a high degree of flexibility for creating libraries of analogues for structure-activity relationship (SAR) studies.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of sulfamoylbenzoic acids, advanced techniques such as phase transfer catalysis can be employed.

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur at a much faster rate. nitrkl.ac.in

In the context of synthesizing this compound, PTC could be particularly beneficial for the nucleophilic substitution step (section 2.1.2). The reaction between the organic-soluble sulfonyl chloride, 3-methyl-4-(chlorosulfonyl)benzoic acid, and an aqueous solution of ammonia or an amine is a classic example of a reaction that would benefit from PTC. The catalyst would transport the hydroxide or amide ions from the aqueous phase to the organic phase to react with the sulfonyl chloride. PTC is known to enhance yields and reaction rates in various nucleophilic substitution reactions, including S-alkylations. This approach can also be applied to oxidation reactions, potentially improving the efficiency of the methods described in section 2.1.3. researchgate.net

Green Chemistry Approaches in Sulfamoylbenzoic Acid Synthesis

The synthesis of sulfamoylbenzoic acids and their derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. Traditional methods for sulfonamide synthesis often involve hazardous reagents and organic solvents. researchgate.netrsc.org However, recent research has focused on developing more sustainable alternatives.

A significant advancement is the use of water as a solvent for the synthesis of sulfonamides. researchgate.netrsc.org This approach is not only environmentally friendly but also simplifies the purification process, as the sulfonamide products are often poorly soluble in water and can be isolated by simple filtration. researchgate.net For instance, a method has been developed for the synthesis of sulfonamides in water under mild conditions, using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source, avoiding the use of toxic organic solvents and reactive sulfonyl chlorides. researchgate.net Another facile and environmentally benign method describes the synthesis of sulfonamides in aqueous media with dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for organic bases. rsc.org

The use of deep eutectic solvents (DESs) represents another green approach. nih.gov A protocol for synthesizing functionalized sulfonamides from amines and sulfonyl chlorides has been developed using choline (B1196258) chloride (ChCl)-based DESs, which are environmentally responsible and reusable. nih.gov These reactions can achieve high yields under ambient, aerobic conditions. nih.gov

Furthermore, the development of recyclable nanocatalysts, such as CuFe2O4@SiO2, offers an easy and environmentally friendly method for the synthesis of sulfonamide derivatives. biolmolchem.com These magnetic nanocatalysts can be easily separated and reused, contributing to a more sustainable synthetic process. biolmolchem.com Microwave-assisted and ultrasound-assisted syntheses are also being explored as greener alternatives, often in solvent-free conditions or using water as the reaction medium. nih.gov

A patented method for preparing 2,4-dichloro-5-sulfamoylbenzoic acid highlights a green synthesis route that is characterized by fewer process steps, readily available raw materials, low pollution, and high product purity. patsnap.comgoogle.com This process involves sulfurization using 2,4-dichlorobenzoic acid and chlorosulfonic acid with a catalyst in a solvent, followed by ammoniation and purification. patsnap.comgoogle.com

These green chemistry approaches not only reduce the environmental impact of synthesizing sulfamoylbenzoic acids but also often lead to improved yields and simplified procedures.

Multi-Step Synthesis Protocols for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step protocols to introduce various functional groups and build molecular complexity. These synthetic strategies are crucial for exploring the structure-activity relationships (SAR) of these compounds for various biological targets.

A common starting point for the synthesis of many sulfamoylbenzoic acid analogues is the corresponding substituted benzoic acid. For example, in the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, the synthesis begins with the sulfurization of 2,4-dichlorobenzoic acid. patsnap.comgoogle.com This is followed by the conversion of the resulting sulfonyl chloride to the sulfonamide through ammoniation. patsnap.comgoogle.com

The synthesis of more complex analogues often involves the coupling of a sulfamoylbenzoic acid core with other molecular fragments. For instance, the synthesis of sulfamoyl benzoic acid (SBA) analogues as specific agonists of the LPA2 receptor involved several multi-step sequences. nih.govnih.gov In one approach, 2-sulfamoylbenzoic acid ethyl ester was reacted with bromoalkyl-substituted isoquinoline-1,3-diones to generate carbon linker modified analogues. nih.gov Another strategy involved coupling N-butylamino-1,8-naphthalimide with substituted sulfonyl chlorides, followed by hydrolysis to yield head group modified analogues. nih.gov

The synthesis of dialkylsulphamylbenzoic acids follows a strategy where p-toluenesulphonyl chloride is first prepared through the sulphonation of toluene, which is then oxidized to yield p-carboxybenzenesulphonyl chloride. researchgate.net This intermediate is subsequently reacted with the appropriate dialkyl amine to furnish the desired products. researchgate.net

For the synthesis of 2-substituted methyl 5-sulfamoyl-benzoates, a multi-step approach starting from 2,4-dihalo-5-sulfamoyl-benzoates has been employed. nih.gov Nucleophilic substitution of the halogen at the 2-position, followed by conversion of the amide to an ester, and subsequent oxidation of sulfanyl (B85325) derivatives to sulfonyl derivatives, demonstrates a versatile pathway to a range of analogues. nih.gov

The synthesis of sulfamoyl benzamidothiazoles also involves a multi-step protocol. nih.gov This includes the formation of a sulfonamide bond between two key synthons, followed by the activation of an alpha-carbon via bromination and subsequent cyclization with thiourea (B124793) to form the thiazole (B1198619) ring. nih.gov

These multi-step syntheses often require careful control of reaction conditions to achieve the desired chemo- and regioselectivity, as discussed in the following section.

Chemo- and Regioselectivity in Functionalization

Chemo- and regioselectivity are critical considerations in the functionalization of this compound and its analogues, given the presence of multiple reactive sites on the molecule. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

The carboxyl group (-COOH) is a deactivating group and a meta-director, while the sulfamoyl group (-SO2NH2) is also a deactivating group and a meta-director. pressbooks.pubsavemyexams.com The methyl group (-CH3), being an electron-donating group, is an activating group and an ortho-, para-director. pressbooks.pubsavemyexams.com The interplay of these directing effects governs the position of incoming electrophiles. For instance, in electrophilic aromatic substitution reactions on this compound, the position of substitution will be influenced by the combined effects of these groups.

In the synthesis of substituted sulfamoylbenzoic acid analogues, selective reactions at specific positions are often desired. For example, in the synthesis of 2-substituted methyl 5-sulfamoyl-benzoates from 2,4-dihalo-5-sulfamoyl-benzoates, nucleophilic substitution of the halogen at the 2-position is achieved selectively over the halogen at the 4-position. nih.gov This selectivity can be attributed to the electronic effects of the surrounding functional groups.

The use of blocking groups is a common strategy to achieve regioselectivity in aromatic synthesis. masterorganicchemistry.com For instance, a sulfonyl group can be introduced at a specific position to block it from reacting, allowing for functionalization at another desired position. masterorganicchemistry.com The blocking group can then be removed under specific conditions. masterorganicchemistry.com

Late-stage functionalization (LSF) strategies are also being developed to achieve chemoselective modifications of complex molecules. chemrxiv.org For example, sulfenylcarbenes have been shown to react selectively with alkenes in the presence of more reactive functionalities like alcohols, carboxylic acids, and amines, offering a tool for the selective modification of complex sulfamoylbenzoic acid analogues. chemrxiv.org

The choice of reagents and reaction conditions is also crucial for controlling chemo- and regioselectivity. For example, in the synthesis of sulfamoyl benzamidothiazoles, the specific conditions for the bromination of the acetophenone precursor and the subsequent cyclization with thiourea are optimized to ensure the desired product is formed. nih.gov

Chemical Reactivity and Derivatization Studies

Functional Group Interconversions on the Benzoic Acid and Sulfamoyl Moieties

The benzoic acid and sulfamoyl moieties of this compound and its analogues offer multiple opportunities for functional group interconversions, enabling the synthesis of a diverse range of derivatives. vanderbilt.eduorganic-chemistry.org

Reactions of the Benzoic Acid Moiety:

The carboxylic acid group can undergo a variety of transformations. firsthope.co.inturito.com

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. firsthope.co.inyoutube.com For example, methyl 2,4-dichloro-5-sulfamoyl-benzoate was prepared by refluxing the corresponding benzoic acid in methanol (B129727) with concentrated sulfuric acid. nih.gov

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This is a common strategy in the synthesis of complex analogues. nih.gov Coupling agents such as HATU are often employed to facilitate this reaction. nih.gov

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, by treatment with reagents like thionyl chloride (SOCl2). youtube.comgoogle.com This acid chloride can then be used to react with nucleophiles such as amines to form amides. google.com

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.com

Decarboxylation: Under certain conditions, the carboxyl group can be removed through decarboxylation, although this is generally not a facile reaction for aromatic carboxylic acids. firsthope.co.in

Reactions of the Sulfamoyl Moiety:

The sulfamoyl group (-SO2NH2) can also be modified.

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen of the sulfonamide can be substituted with alkyl or aryl groups. For example, the synthesis of N-substituted sulfamoylbenzoic acid analogues has been reported. nih.gov

Formation of Sulfonamide Derivatives: The primary sulfonamide can be converted to secondary or tertiary sulfonamides by reaction with appropriate electrophiles. For instance, the reaction of a sulfonyl chloride with a primary or secondary amine is a common method for synthesizing N-substituted sulfonamides. researchgate.net

These functional group interconversions are essential tools for medicinal chemists to synthesize libraries of compounds for biological screening and to optimize the properties of lead compounds.

Formation of Conjugates and Pro-drug Strategies

The formation of conjugates and the implementation of pro-drug strategies are important approaches in drug development to improve the pharmacokinetic and pharmacodynamic properties of parent drug molecules, including those based on the this compound scaffold.

Conjugate Formation:

Conjugation involves linking the sulfamoylbenzoic acid derivative to another molecule, such as an amino acid, peptide, or a targeting moiety. This can enhance solubility, facilitate transport across biological membranes, or direct the drug to a specific site of action. For example, the coupling of sulfonamide and sulfonate carboxylic acid derivatives with 2-morpholinoethan-1-amine has been reported, demonstrating the formation of amide conjugates. mdpi.com

Pro-drug Strategies:

A pro-drug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical transformation. mdpi.com This approach can be used to overcome challenges such as poor oral bioavailability, instability, or off-target toxicity. nih.govresearchgate.net

For sulfamoylbenzoic acid derivatives, pro-drug strategies can involve modification of either the carboxylic acid or the sulfonamide group.

Ester Pro-drugs: The carboxylic acid group can be esterified to create a more lipophilic pro-drug that can more easily cross cell membranes. mdpi.com These ester pro-drugs are then hydrolyzed by esterases in the body to release the active carboxylic acid.

Amide-based Pro-drugs: The carboxylic acid can be converted to an amide with an amino acid or a peptide, which can then be cleaved by peptidases in the body. For example, a benzoic acid mustard pro-drug was designed with a glutamic acid moiety that is cleaved by the enzyme carboxypeptidase G2 to release the active drug at the tumor site. creative-biolabs.com

Sulfonamide Pro-drugs: The sulfonamide group can also be modified to create a pro-drug. For instance, a sulfonate ester-based pro-drug strategy has been developed where the sulfonate ester is stable to hydrolytic enzymes but can be cleaved by other mechanisms. researchgate.net

These strategies of forming conjugates and pro-drugs are valuable tools for enhancing the therapeutic potential of this compound and its analogues.

Structure Activity Relationship Sar Studies of 3 Methyl 4 Sulfamoylbenzoic Acid Derivatives

Modulations of the Benzene (B151609) Ring Substituents

The substituents on the benzene ring of 3-Methyl-4-sulfamoylbenzoic acid play a crucial role in its activity. Both the position and the nature of these substituents can significantly alter the compound's properties.

Impact of Methyl Group Positioning and Other Alkyl Substitutions

The placement of the methyl group and the introduction of other alkyl groups on the benzene ring have a discernible impact on the biological activity of this compound derivatives. The methyl group, being an alkyl substituent, generally increases the nucleophilicity of the aromatic ring. libretexts.org

Studies have shown that alkyl substituents activate the benzene ring towards electrophilic substitution. msu.edu For instance, in nitration reactions, alkyl groups can significantly increase the reaction rate compared to an unsubstituted benzene ring. libretexts.org The position of the alkyl group also directs where subsequent substitutions occur, favoring the ortho and para positions. libretexts.orgmsu.edu However, the steric bulk of the alkyl group can influence this ratio. For example, a larger tert-butyl group hinders substitution at the ortho positions, leading to a higher proportion of the para product. libretexts.org

In the context of specific this compound derivatives, systematic modifications have been explored. For example, in a series of sulfamoyl benzamidothiazole compounds, the effect of methyl group positioning was investigated by comparing 2-methyl and 3-methyl substituted analogs. nih.gov This highlights the importance of the methyl group's location in modulating the biological effects of the parent compound.

The table below summarizes the directing effects of various substituents on a benzene ring.

| Substituent Group | Name | Directing Effect |

| -NH2, -NHR, -NR2 | Amino | ortho, para-directing |

| -OH | Hydroxyl | ortho, para-directing |

| -OR | Alkoxy | ortho, para-directing |

| -NHCOCH3 | Acetanilido | ortho, para-directing |

| -C6H5 | Phenyl | ortho, para-directing |

| -CH3, -R | Alkyl | ortho, para-directing |

| -H | Hydrogen | None |

| -X (F, Cl, Br, I) | Halo | ortho, para-directing |

| -CHO | Aldehyde | meta-directing |

| -COR | Acyl | meta-directing |

| -CO2H | Carboxylic Acid | meta-directing |

| -CO2R | Ester | meta-directing |

| -CN | Cyano | meta-directing |

| -SO3H | Sulfonic Acid | meta-directing |

| -NO2 | Nitro | meta-directing |

| -NR3+ | Quaternary Ammonium (B1175870) | meta-directing |

Influence of Halogen (e.g., chlorine, bromine, fluorine) and Aryl Substitutions

The introduction of halogen atoms and aryl groups to the benzene ring of this compound derivatives significantly influences their reactivity and biological activity. Halogens are deactivating substituents, meaning they decrease the reactivity of the benzene ring towards electrophilic substitution. msu.edu Despite being deactivators, they are ortho-, para-directing. libretexts.org

For instance, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate has been explored. nih.gov In these reactions, the regioselectivity of nucleophilic aromatic substitution is a key factor. nih.gov The nature of the halogen and the reaction conditions dictate which halogen is substituted and at what position. nih.gov

Aryl substitutions also play a critical role. In one study, the reactivity of various thiols, including phenyl and naphthyl thiols, with dihalo-sulfamoyl-benzoates was investigated. nih.gov Aromatic thiols like naphthyl- and phenylthiol predominantly led to the formation of the 2-substituted product. nih.gov This indicates that the nature of the aryl group influences the site of substitution.

The table below shows the effect of different substituents on the reactivity of benzene.

| Substituent | Name | Relative Rate of Nitration | % ortho | % meta | % para |

| -OH | Phenol | 1000 | 50 | 0 | 50 |

| -CH3 | Toluene (B28343) | 25 | 59 | 4 | 37 |

| -H | Benzene | 1 | 16.7 | 16.7 | 16.7 |

| -Cl | Chlorobenzene | 0.033 | 30 | 1 | 69 |

| -CO2C2H5 | Ethyl Benzoate (B1203000) | 0.003 | 28 | 66 | 6 |

| -NO2 | Nitrobenzene | 6 x 10^-8 | 6 | 93 | 1 |

Modifications of the Sulfamoyl Moiety

The sulfamoyl group is a key functional group in this class of compounds, and its modification has been a major focus of SAR studies to enhance biological activity.

N-Substitution Patterns on the Sulfonamide Nitrogen (e.g., naphthyl, indolylalkyl, phenyl, benzyl)

N-substitution on the sulfonamide nitrogen has been shown to be a critical determinant of activity. Various aromatic and heterocyclic moieties have been introduced at this position to explore their impact. For example, in the development of inhibitors for certain enzymes, the reactivity of thiols such as phenyl, naphthyl, and benzyl (B1604629) thiols with a dihalo-sulfamoyl-benzoate scaffold was investigated. nih.gov The reactivity of these thiols was found to be in the descending order of phenyl ≥ naphthyl > benzyl. nih.gov

Further studies have synthesized and evaluated sulfonamide derivatives containing various N-substituents. For instance, a series of sulfonamides incorporating an indolyl moiety have been synthesized and characterized. nih.gov The introduction of bulky and diverse substituents on the sulfonamide nitrogen allows for the exploration of different binding pockets in target proteins. In one study, the amine substituent of the sulfonamide group was identified as a key site for modification. nih.gov

Linker Length and Heterocyclic Moiety Effects on Activity

The nature of the linker connecting a heterocyclic moiety to the main scaffold and the type of heterocycle itself are important for activity. Research has shown that incorporating heterocyclic rings like pyrazole (B372694) or pyridine (B92270) can lead to compounds with diverse pharmacological properties. researchgate.net

Carboxylic Acid Functionalization and Esterification Effects

The carboxylic acid group of this compound is another key site for modification. Esterification, the conversion of the carboxylic acid to an ester, can significantly impact the compound's properties.

The esterification of benzoic acid and its derivatives has been studied extensively. For example, methyl benzoate can be produced with high yield by refluxing benzoic acid in methanol (B129727). nih.gov The efficiency of esterification can be influenced by the presence of other substituents on the benzene ring. For instance, the presence of a hydroxyl group can affect the reaction time and yield. nih.gov

The structure of the alcohol used for esterification also plays a role. While primary and secondary alcohols can be used effectively, bulky tertiary alcohols may not react. nih.gov The electronic effects of substituents on the phenyl ring of benzoic acids have a significant influence on the conversion of these acids to their corresponding methyl esters. nih.gov In some cases, esterification can be a key step in the synthesis of more complex derivatives, such as converting amide groups to ester groups to yield benzenesulfonamide (B165840) methyl esters. nih.gov

The table below shows the conversion rates for the esterification of benzoic acid and octanoic acid with different alcohols.

| Entry | R2OH | Conversion (%) R1 = Ph | Conversion (%) R1 = Heptyl |

| a | MeOH | 85 (82) | 98 (95) |

| b | EtOH | 78 | 96 |

| c | i-PrOH | 15 | 93 |

| d | n-BuOH | 82 | 98 |

| e | t-BuOH | 0 | 0 |

| f | BnOH | 80 | 95 |

| g | Cyclopentanol | 0 | 90 |

| h | Phenol | 0 | 0 |

| i | Adamantanol | 0 | 0 |

Rational Design Principles for Enhanced Bioactivity

The rational design of derivatives based on the this compound scaffold is a strategic process aimed at optimizing biological activity by making targeted chemical modifications. nih.gov This process relies on understanding the structure-activity relationship (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological effects. nih.gov Key strategies include late-stage modification of core intermediates and the exploration of various substituents at specific sites on the parent molecule to enhance potency and selectivity for biological targets like enzymes or receptors. nih.govnih.gov

Research into derivatives of sulfamoylbenzoic acid has identified several key principles for enhancing bioactivity. A common synthetic strategy involves a linear approach starting with the chlorosulfonation of a benzoic acid, followed by the formation of a sulfonamide, and finally, the synthesis of a carboxamide. nih.gov This modular synthesis allows for the introduction of diverse chemical functionalities at both the sulfonamide and carboxamide positions.

One critical area of modification is the sulfonamide group. The reaction of a sulfonyl chloride intermediate with various amines (such as cyclopropylamine, morpholine (B109124), or p-bromoaniline) yields a range of sulfamoylbenzoic acids that serve as precursors for further derivatization. nih.gov Subsequent amide coupling of the carboxylic acid group with different anilines or aliphatic amines generates a library of compounds with varied substituents. nih.gov This approach has been successful in identifying potent and selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer. nih.gov

Another guiding principle is the modification of different regions of the molecule, which can be systematically explored to build a comprehensive SAR profile. nih.gov For instance, in studies on sulfamoyl benzamidothiazoles designed to enhance NF-κB activation, the molecule was divided into distinct sites for modification. nih.gov This allows for a detailed understanding of how changes at each site impact the desired biological outcome. For example, eliminating methyl groups from a dimethylphenyl substituent was used to probe the spatial requirements of the binding pocket. nih.gov

The introduction of halogens and the manipulation of substituent bulkiness are also key design principles. nih.gov In the design of carbonic anhydrase inhibitors from 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), a related compound, the introduction of a chlorine atom led to a more potent compound compared to a bromine derivative. nih.gov Furthermore, altering the position of a bromo substituent on a phenyl ring was shown to regain inhibitory potency, highlighting the sensitivity of bioactivity to the precise placement of functional groups. nih.gov Reducing the steric bulk of an oxime ester tail also proved to be a successful strategy for improving inhibitory action. nih.gov

These findings collectively demonstrate that the rational design of this compound derivatives involves a multifaceted approach. By systematically modifying the sulfonamide and carboxamide moieties, exploring different substituent sites, and fine-tuning properties like halogenation and steric bulk, researchers can develop new chemical entities with enhanced and specific biological activities. nih.govnih.govnih.gov

Table 1: SAR Findings for Sulfamoylbenzoic Acid Derivatives

This table summarizes the biological activity of various derivatives, illustrating the impact of different substituents on their inhibitory potency against specific targets.

| Compound/Derivative | Target Enzyme | Modification from Parent Structure | Biological Activity (IC₅₀/Kᵢ) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | Introduction of a 4-bromophenyl amide and a morpholine carbonyl group to a chlorobenzesulfonamide core. nih.gov | 2.88 ± 0.13 µM nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid methyl oxime ester derivative (13) | hCA II | Modification of lasamide with a methyl oxime ester. nih.gov | 36.5 nM nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid methyl oxime ester derivative (14) | hCA II | Introduction of a bromine atom to derivative 13. nih.gov | 69.5 nM nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid methyl oxime ester derivative (15) | hCA II | Change in position of the bromo atom on the phenyl ring compared to derivative 14. nih.gov | 29.5 nM nih.gov |

Mechanistic Investigations of Biological Activities of 3 Methyl 4 Sulfamoylbenzoic Acid Analogues

Enzyme Inhibition Mechanisms and Specific Target Interactions

Analogues of 3-Methyl-4-sulfamoylbenzoic acid have been extensively studied as inhibitors of several key enzymes, demonstrating varied mechanisms of action and selectivity.

Sulfonamide-based compounds, including derivatives of this compound, are well-established inhibitors of carbonic anhydrases (CAs). unifi.itnih.gov The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site. nih.gov This interaction is crucial for the high affinity observed in many sulfonamide inhibitors. nih.gov

The selectivity of these inhibitors for different CA isoforms is a critical aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects. unifi.it Structural modifications to the sulfamoylbenzoic acid scaffold play a significant role in determining isoform selectivity. For instance, introducing different substituents on the benzene (B151609) ring or the sulfamoyl nitrogen can alter the binding affinity and selectivity for various CA isoforms, including the cytosolic isoforms CA I and CA II, and the tumor-associated isoform CA IX. mdpi.comnih.gov

Studies on benzamide-4-sulfonamides, derived from 4-sulfamoylbenzoic acid, have shown potent inhibition of human (h) CA isoforms hCA II, hCA VII, and hCA IX in the low nanomolar or even subnanomolar range. nih.gov In contrast, hCA I is generally less sensitive to these inhibitors. nih.gov The binding affinity of these compounds can vary by orders of magnitude across different CA isoforms. researchgate.net For example, certain 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have demonstrated selectivity towards the tumor-associated hCA IX and hCA XII over the cytosolic isoforms. unibs.it

The binding kinetics of these inhibitors are also complex. The binding profile of secondary sulfonamides to CA isoforms as a function of pH exhibits a characteristic U-shape, indicating that protonation reactions are linked to the binding event. nih.gov To accurately determine the intrinsic binding constants, these linked reactions must be considered. nih.gov

| Compound Type | Target Isoforms | Inhibition Profile | Key Findings |

|---|---|---|---|

| Benzamide-4-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | Low nanomolar to subnanomolar inhibition for hCA II, VII, and IX; micromolar for hCA I. nih.gov | Demonstrate significant isoform selectivity. nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | hCA IX, hCA XII | Selective inhibition over cytosolic isoforms. unibs.it | Promising for targeting tumor-associated CAs. unibs.it |

| Secondary sulfonamides | Various CA isoforms | pH-dependent binding. nih.gov | Binding mechanism involves protonation-linked reactions. nih.gov |

Derivatives of 4-sulfamoylbenzoic acid have emerged as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade which leads to the production of pro-inflammatory mediators. d-nb.infobohrium.comresearchgate.net The inhibition of cPLA2α is a promising strategy for treating inflammatory conditions. bohrium.com

The inhibitory potency of these compounds is highly dependent on their structural features. A ligand-based virtual screening identified an N,N-disubstituted 4-sulfamoylbenzoic acid derivative as a micromolar inhibitor of cPLA2α. d-nb.inforesearchgate.net Subsequent structural modifications aimed to enhance this potency. It was found that replacing substituents on the sulfonamide nitrogen with moieties like naphthyl, indolylalkyl, and substituted phenyl groups did not consistently lead to a significant increase in activity. d-nb.inforesearchgate.net

However, structural convergence with known potent cPLA2α inhibitors, such as those with a benzhydrylindole-substituted benzoic acid scaffold, resulted in compounds with submicromolar IC50 values. d-nb.inforesearchgate.net For instance, certain N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives showed significantly increased inhibitory effects on cPLA2α when a second substituent was added at the sulfonamide nitrogen. researchgate.net One such derivative achieved an IC50 value of 0.25 µM, comparable to a reference inhibitor. d-nb.info

| Compound Series | Modification Strategy | Impact on cPLA2α Inhibition | Example IC50 Value |

|---|---|---|---|

| N,N-disubstituted 4-sulfamoylbenzoic acids | Initial hit from virtual screening. d-nb.inforesearchgate.net | Micromolar activity. d-nb.inforesearchgate.net | - |

| N-indolylethyl-substituted 4-sulfamoylbenzoic acids | Addition of a second substituent at the sulfonamide nitrogen. researchgate.net | Significant increase in potency. researchgate.net | 0.25 µM d-nb.info |

| Analogues with naphthalen-2-ylmethyl derivatives | Introduction of a chlorine atom on the phenyl ring. d-nb.info | Three-fold increase in potency. d-nb.info | 12 µM d-nb.info |

Urease, a nickel-containing metalloenzyme, is a target for inhibitors due to its role in various pathological conditions and in agriculture. niscpr.res.innih.govnih.gov The inhibition of urease can occur through different mechanisms, often involving interaction with the nickel ions in the active site. researchgate.net

While specific studies on this compound as a urease inhibitor are not extensively documented in the provided context, the general principles of urease inhibition by sulfur-containing compounds and other related molecules provide insight into potential mechanisms. Sulfur compounds are known to inhibit urease, which is classified as a sulfhydryl enzyme. niscpr.res.in For example, thiosemicarbazone derivatives are potent urease inhibitors, with the sulfur atom binding to the two nickel ions in the active site. dergipark.org.tr

The inhibition mechanism can be competitive, where the inhibitor competes with the substrate (urea) for binding to the active site. nih.gov The structure of the inhibitor plays a crucial role, with functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur often acting as ligands that chelate the nickel ions. researchgate.net

| Inhibitor Class | Proposed Mechanism of Action | Key Interaction |

|---|---|---|

| Sulfur-containing compounds (e.g., Thiosemicarbazones) | Binding to the nickel ions in the active site. dergipark.org.tr | Chelation of Ni2+ ions by the sulfur atom. dergipark.org.tr |

| Hydroxamic acids | Formation of a bidentate complex with a nickel ion. researchgate.net | Interaction through the carbonyl and hydroxamate oxygens. researchgate.net |

| Phosphorodiamidates | Interaction with the active site nickel ions. researchgate.net | - |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets for the treatment of neurodegenerative diseases. While direct studies on this compound are not detailed, research on related heterocyclic compounds provides a basis for understanding potential inhibitory actions.

For instance, novel thienobenzo-triazole derivatives have been shown to be effective inhibitors of BChE, with some compounds exhibiting IC50 values lower than the standard drug galantamine. nih.gov The inhibitory potency is influenced by the substituents on the triazole unit. Molecular docking studies of charged triazole derivatives have provided insights into their binding modes within the active sites of AChE and BChE, highlighting the interactions responsible for the stability of the enzyme-inhibitor complex. nih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme that is a key target for herbicides. nih.govnih.gov Triketone derivatives are a major class of HPPD inhibitors. nih.gov While not directly analogues of this compound, the study of triketone inhibitors provides a framework for understanding enzyme-inhibitor interactions in this class.

The mechanism of HPPD inhibition by triketones involves their interaction with the enzyme's active site. nih.gov Docking studies have revealed that interactions such as π-π stacking and specific contacts between the inhibitor's substituents and amino acid residues in the binding site are crucial for bioactivity. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the herbicidal performance of new triketone candidates. nih.gov These studies have led to the design of promising derivatives with enhanced inhibitory activity. nih.gov

Receptor Agonism and Antagonism Studies

Analogues of sulfamoylbenzoic acid have also been investigated for their ability to modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).

For example, sulfamoyl benzoic acid (SBA) analogues have been designed and synthesized as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2). nih.gov LPA is a lipid mediator with anti-apoptotic actions, and LPA2 receptor activation is of interest for its protective effects. nih.gov Medicinal chemistry approaches, guided by computational modeling, have led to the development of SBA analogues with subnanomolar agonist activity specific to the LPA2 receptor. nih.gov One such compound exhibited picomolar activity. nih.gov The structure-activity relationship (SAR) of these compounds has been rationalized through computational docking analysis of their binding within the LPA2 ligand-binding pocket. nih.gov

In the context of adrenoceptors, while specific studies on this compound are not mentioned, the concept of inverse agonism is relevant. Inverse agonists can reduce the basal or constitutive activity of a receptor, a phenomenon that has been observed for most adrenoceptor subtypes. nih.gov The detection and extent of inverse agonism depend on the specific compound and the experimental system. nih.gov

Lysophosphatidic Acid (LPA) Receptor Specificity and Potency (e.g., LPA2)

Analogues of this compound, also known as sulfamoyl benzoic acid (SBA), have been identified as specific agonists for the lysophosphatidic acid receptor 2 (LPA2). nih.govnih.gov Lysophosphatidic acid (LPA) is a lipid mediator that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1-6. acs.orgnih.gov The LPA2 receptor, in particular, is known to mediate protective effects in the gut, including antiapoptotic and mucosal barrier-protective functions. nih.govnih.govacs.org

The development of specific LPA2 agonists is of significant interest for therapeutic applications, as non-specific activation of other LPA receptors, such as LPA1, can lead to undesirable effects like apoptosis. nih.govacs.org Researchers have synthesized a series of SBA analogues and evaluated their potency and specificity for LPA receptors. nih.gov These studies have led to the identification of compounds with subnanomolar activity specifically for the LPA2 receptor. nih.govnih.gov Computational docking analyses have supported these experimental findings, providing a rational basis for the observed structure-activity relationships (SAR) by modeling the binding of these analogues within the LPA2 ligand-binding pocket. nih.govnih.gov

For instance, while some nonlipid compounds were found to be selective for LPA2, they were not specific and also inhibited LPA3. nih.govacs.org However, further molecular modeling and synthesis led to the development of SBA analogues with improved potency and specificity for LPA2, without activating or inhibiting other LPA receptors like LPA1, LPA3, LPA4, or LPA5. nih.gov

Signaling Pathway Modulation (e.g., antiapoptotic and mucosal barrier-protective effects)

The activation of the LPA2 receptor by this compound analogues triggers downstream signaling pathways that are responsible for their observed biological effects. A key outcome of LPA2 activation is the promotion of cell survival through antiapoptotic mechanisms. nih.govacs.org LPA GPCRs are known to activate antiapoptotic kinase pathways, inhibit programmed cell death, foster cell regeneration, and enhance DNA repair. nih.govacs.org

The specific agonism of SBA analogues on LPA2 is particularly relevant in the context of protecting tissues from damage, such as that induced by ionizing radiation. nih.govacs.org The antiapoptotic efficacy of these compounds has been demonstrated in cell-based models of apoptosis. nih.govacs.org By selectively targeting the LPA2 receptor, these analogues can elicit protective effects while avoiding the pro-apoptotic signaling associated with other LPA receptors like LPA1. nih.govacs.org This selective modulation of signaling pathways underscores the therapeutic potential of these compounds in conditions characterized by excessive cell death and tissue injury.

Antimicrobial Action Mechanisms

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, targeting various bacterial and fungal pathogens. The mechanisms underlying these antimicrobial actions are multifaceted and involve direct inhibition of microbial growth, potential bioactivation into more potent forms, and enhancement of activity through complexation with metal ions.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of this compound have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.

Stenotrophomonas maltophilia : This opportunistic pathogen is known for its intrinsic resistance to many antibiotics. nih.gov While specific data on this compound against S. maltophilia is limited, the bacterium's interaction with other pathogens like Pseudomonas aeruginosa in polymicrobial infections can influence antibiotic efficacy. nih.govresearchgate.net For instance, S. maltophilia can protect P. aeruginosa from certain antibiotics. nih.gov The development of new agents active against such multidrug-resistant organisms is a critical area of research. nih.gov

Pseudomonas aeruginosa : This is another significant opportunistic pathogen. The antimicrobial activity of various compounds, including metal complexes, has been evaluated against P. aeruginosa. scielo.br Some studies have explored how interactions with other bacteria, such as S. maltophilia, can affect its susceptibility to antibiotics. nih.govresearchgate.netresearchgate.net

Staphylococcus aureus : Metal complexes of related compounds have demonstrated activity against this Gram-positive bacterium. scielo.br The search for novel antimicrobial agents is crucial due to the prevalence of resistant strains like MRSA. rsc.org

Escherichia coli : The antibacterial activity of metal complexes has also been reported against E. coli. scielo.br

Bacillus subtilis : While specific data for this compound is not detailed, research on related sulfonamides indicates a potential for activity against this Gram-positive bacterium.

Klebsiella aerogenes : Information regarding the specific activity of this compound against this bacterium is not readily available in the provided context.

The table below summarizes the antibacterial efficacy of related compounds.

| Bacterial Strain | Efficacy of Related Compounds |

| Stenotrophomonas maltophilia | A target for novel antimicrobial therapies due to high resistance. nih.gov |

| Pseudomonas aeruginosa | Susceptible to certain metal complexes and its antibiotic susceptibility can be altered by co-infection with S. maltophilia. nih.govresearchgate.netscielo.br |

| Staphylococcus aureus | Susceptible to some metal complexes. scielo.br |

| Escherichia coli | Susceptible to certain metal complexes. scielo.br |

| Bacillus subtilis | General target for antibacterial agents. |

| Klebsiella aerogenes | General target for antibacterial agents. |

Antifungal Properties and Fungal Pathogen Susceptibility

Analogues of this compound and related compounds have also been investigated for their antifungal properties.

Candida albicans : This is a common opportunistic fungal pathogen. nih.gov Metal complexes of various organic ligands have shown significant antifungal activity against C. albicans, in some cases exceeding the efficacy of standard antifungal drugs like fluconazole (B54011). scielo.brnih.gov Benzoic acid esters have also been evaluated for their activity against C. albicans. nih.gov

Aspergillus niger : This fungus is another important pathogen. mdpi.com Similar to C. albicans, metal complexes have demonstrated potent antifungal effects against A. niger. nih.gov Certain phytochemicals like angelicin (B190584) have also shown activity against this fungus. ijbpsa.com

The table below summarizes the antifungal properties of related compounds.

| Fungal Pathogen | Properties and Susceptibility |

| Candida albicans | Susceptible to various metal complexes and some benzoic acid esters. scielo.brnih.govnih.gov |

| Aspergillus niger | Susceptible to certain metal complexes and phytochemicals. nih.govijbpsa.com |

Proposed Prodrug Bioactivation and Metabolic Transformations in Microorganisms

The concept of prodrugs, which are inactive compounds converted into their active forms within the target organism, is a well-established strategy in drug development. For sulfonamide-based antimicrobials, it is proposed that they may act as prodrugs that undergo bioactivation within microbial cells. This metabolic transformation could lead to the formation of the ultimate active species that exerts the antimicrobial effect. While the specific bioactivation pathways for this compound in microorganisms are not extensively detailed in the provided search results, this remains a plausible mechanism of action contributing to its antimicrobial profile.

Role of Metal Complexation in Enhancing Antimicrobial Activity

A significant strategy to enhance the antimicrobial potency of organic compounds is through their complexation with metal ions. nih.govmdpi.com The formation of metal complexes with ligands like this compound can lead to a synergistic increase in antimicrobial activity. nih.gov This enhancement is often attributed to several factors:

Increased Lipophilicity : Chelation can increase the lipophilicity of the complex, facilitating its transport across the lipid-rich membranes of microbial cells. nih.govmdpi.com

Altered Electronic Properties : The coordination of the ligand to the metal ion can delocalize electron density, potentially making the complex a more effective inhibitor of microbial enzymes or other cellular targets. mdpi.com

Inhibition of Resistance Mechanisms : In some cases, metal complexes can inhibit microbial enzymes responsible for antibiotic resistance, such as β-lactamases. nih.gov

Studies have shown that complexes with various metal ions, including copper(II), silver(I), and zinc(II), can exhibit significantly improved antibacterial and antifungal activities compared to the parent ligands alone. nih.govnih.govmdpi.com For instance, zinc(II) complexes have been reported to have antifungal activities several times higher than the standard drug fluconazole against Candida albicans and Aspergillus niger. nih.gov This approach of using metal complexes represents a promising avenue for developing new and more effective antimicrobial agents. rsc.org

Anti-Inflammatory and Immunomodulatory Pathways

Analogues of this compound have been explored for their potential to modulate inflammatory and immune responses. The anti-inflammatory properties of structurally related benzoic acid derivatives have been attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

One area of investigation has been the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. researchgate.net Structural modifications of these derivatives, particularly those that create a structural convergence with known potent benzhydrylindole-substituted benzoic acid inhibitors, have yielded compounds with submicromolar IC50 values against cPLA2α. researchgate.net

Furthermore, other benzoic acid derivatives have demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, key events in the inflammatory process. For instance, certain acetophenones and flavones isolated from Melicope semecarpifolia exhibited significant inhibitory effects on these neutrophil functions. mdpi.com Additionally, esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound with an anti-inflammatory profile, have shown topical anti-inflammatory activity comparable to indomethacin (B1671933) in animal models. nih.gov While not direct analogues of this compound, these findings highlight the potential of the broader benzoic acid scaffold in targeting inflammatory pathways.

A study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piron, demonstrated anti-inflammatory activity comparable to diclofenac. mdpi.com This underscores the therapeutic potential of benzoic acid derivatives in managing inflammation.

| Compound Class | Target/Mechanism | Observed Effect |

| N,N-disubstituted 4-sulfamoylbenzoic acid derivatives | Cytosolic phospholipase A2α (cPLA2α) | Inhibition of arachidonic acid release |

| Benzoic acid derivatives from Melicope semecarpifolia | Human neutrophils | Inhibition of superoxide anion generation and elastase release |

| Esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid | Acute inflammation model | Topical anti-inflammatory activity |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Inflammatory pathways | Anti-inflammatory activity comparable to diclofenac |

Antiviral Effects and RNA Virus Inhibition

The search for broad-spectrum antiviral agents has led to the investigation of various chemical scaffolds, including those related to this compound. A series of novel 4-substituted sulfonamidobenzoic acid derivatives have been synthesized and evaluated for their antiviral properties against enteroviruses, a genus of single-stranded RNA viruses. nih.gov

These studies identified compounds with significant activity against coxsackievirus B3 (CVB3). Two hit compounds demonstrated IC50 values in the low micromolar range, slightly superior to the reference compound. nih.gov Mechanistic studies revealed that these compounds act as capsid binders, stabilizing the viral capsid and preventing its uncoating, a crucial step in the viral replication cycle. This was confirmed by their ability to increase the temperature of heat inactivation of the virus. nih.gov

The development of antivirals targeting RNA viruses is of significant interest due to the emergence of new viral threats. Research has shown that certain drugs can stimulate the production of interferon, a key component of the innate immune response, which can inhibit viral replication. ualberta.ca While this research did not specifically test sulfamoylbenzoic acid derivatives, it highlights a potential mechanism that could be explored for this class of compounds.

The inhibition of viral RNA-dependent RNA polymerase (RdRp) is another key strategy for combating RNA viruses. Nucleoside and nucleotide analogues are a major class of RdRp inhibitors. nih.gov Although this compound itself is not a nucleoside analogue, its derivatives could potentially be designed to interfere with other aspects of viral replication or to act in synergy with other antiviral agents.

| Compound Class | Virus Targeted | Mechanism of Action |

| 4-Substituted sulfonamidobenzoic acid derivatives | Coxsackievirus B3 (Enterovirus) | Capsid binding, preventing viral uncoating |

Modulation of Nuclear Factor-Kappa B (NF-κB) Activation

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a critical regulator of inflammatory and immune responses. Its dysregulation is implicated in numerous diseases. Analogues of this compound, specifically sulfamoyl benzamidothiazole derivatives, have been identified as modulators of NF-κB activation.

In a high-throughput screening, a sulfamoyl benzamidothiazole compound was found to prolong the activation of NF-κB following stimulation with a Toll-like receptor 4 (TLR4) agonist. nih.gov This sustained activation can enhance the immune response to antigens, making such compounds potential vaccine adjuvants. Structure-activity relationship (SAR) studies on these compounds have identified modifications that lead to more potent analogues.

The mechanism of this prolonged NF-κB activation is still under investigation, but it is thought to involve the modulation of signaling pathways downstream of TLR4. The ability of these compounds to enhance the release of immunostimulatory cytokines from human monocytic cells further supports their immunomodulatory potential. nih.gov

The development of specific agonists for lysophosphatidic acid (LPA) receptors has also involved sulfamoyl benzoic acid analogues. LPA2 receptor activation is known to mediate anti-apoptotic and mucosal barrier-protective effects. nih.gov The synthesis of sulfamoyl benzoic acid analogues has led to the discovery of specific LPA2 agonists with subnanomolar activity. nih.gov While distinct from direct NF-κB modulation, the activation of G protein-coupled receptors like LPA2 can influence downstream signaling cascades that may intersect with NF-κB pathways.

| Compound Class | Target Pathway | Observed Effect |

| Sulfamoyl benzamidothiazole derivatives | NF-κB signaling (downstream of TLR4) | Prolonged NF-κB activation, enhanced cytokine release |

| Sulfamoyl benzoic acid analogues | Lysophosphatidic acid (LPA) receptor 2 | Specific agonism, potential for indirect modulation of related pathways |

Pharmacological and Therapeutic Applications of 3 Methyl 4 Sulfamoylbenzoic Acid Derivatives

Development as Enzyme Inhibitors in Disease Therapy

The structural framework of 3-methyl-4-sulfamoylbenzoic acid lends itself to the design of targeted enzyme inhibitors. By strategically introducing different functional groups, scientists have been able to modulate the binding affinity and selectivity of these compounds for specific enzymes, leading to promising therapeutic candidates for a variety of conditions.

Carbonic Anhydrase Inhibitors for Oncology and Other Indications

Derivatives of 4-sulfamoylbenzoic acid are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in regulating pH and other physiological processes. nih.govnih.gov Inhibition of specific CA isoforms has therapeutic implications for a range of diseases, including cancer, glaucoma, and epilepsy. nih.govmdpi.com

In the context of oncology, there is significant interest in targeting tumor-associated CA isoforms, particularly CA IX and CA XII. nih.govmdpi.com These enzymes are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. nih.gov Researchers have designed and synthesized a series of methyl 5-sulfamoyl-benzoates that exhibit high affinity and selectivity for CA IX. nih.gov One such compound demonstrated an exceptionally high binding affinity to CA IX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity compared to other CA isozymes. nih.gov X-ray crystallography studies have provided insights into the structural basis for this selectivity, paving the way for the development of novel anticancer therapeutics. nih.gov

Furthermore, derivatives of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have shown strong topical antiglaucoma properties by inhibiting CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov Some of these compounds exhibited low nanomolar affinity for these isoforms and demonstrated prolonged in vivo activity in animal models, surpassing clinically used drugs like dorzolamide. nih.gov

| Compound Class | Target Isoform(s) | Therapeutic Indication | Key Findings |

| Methyl 5-sulfamoyl-benzoates | CA IX | Oncology | High affinity and selectivity for CA IX, with one compound showing a Kd of 0.12 nM. nih.gov |

| 4-Sulfamoyl-benzenecarboxamides | CA II, CA IV | Glaucoma | Low nanomolar affinity and prolonged in vivo activity compared to existing drugs. nih.gov |

| 4-Chloro-3-sulfamoyl-benzenecarboxamides | CA I, CA II, CA IV | Glaucoma | Some derivatives showed higher affinity for CA I than CA II. nih.gov |

cPLA2α Inhibitors for Inflammatory Diseases

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.infobohrium.com Inhibition of cPLA2α is therefore a promising strategy for the treatment of inflammatory diseases. bohrium.com

Through a ligand-based virtual screening approach, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were identified as inhibitors of cPLA2α. d-nb.infobohrium.com Subsequent structural modifications aimed at increasing their inhibitory potency revealed that strong structural convergence to known potent benzhydrylindole-substituted benzoic acid derivatives was crucial for significant activity. d-nb.info By replacing substituents on the sulfonamide nitrogen with various moieties, researchers were able to develop derivatives with submicromolar IC50 values against cPLA2α. d-nb.info For instance, the introduction of an N-indolylethyl substituent, coupled with another substituent at the sulfonamide nitrogen, markedly increased the inhibitory potency. d-nb.info Specifically, compound 85, a sulfamoyl benzoic acid derivative, demonstrated an IC50 of 0.25 µM, which is comparable to the reference inhibitor Axon-1609. d-nb.info

Therapeutic Potential as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. nih.gov Derivatives of this compound have shown promise as novel antimicrobial agents, with some compounds exhibiting potent activity against drug-resistant bacterial strains. nih.gov

Research into novel quinolinium derivatives has demonstrated strong antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and New Delhi metallo-β-lactamase 1 (NDM-1) Escherichia coli. nih.gov These compounds are believed to exert their antibacterial effect by inhibiting the bacterial cell division protein FtsZ. nih.gov One derivative, bearing a 4-fluorophenyl group, exhibited superior antibacterial activity with lower minimum inhibitory concentrations (MICs) against resistant strains than methicillin (B1676495) and vancomycin. nih.gov

Addressing Multidrug-Resistant Infections

The development of new antibiotics capable of overcoming existing resistance mechanisms is a critical global health priority. nih.gov Multidrug-resistant (MDR) bacteria, such as MRSA and carbapenem-resistant Gram-negative organisms, pose a significant threat. nih.govnih.gov The ability of certain this compound derivatives to target essential bacterial proteins like FtsZ offers a promising avenue for combating these challenging infections. nih.gov By disrupting a fundamental process in bacterial cell division, these compounds may be less susceptible to existing resistance mechanisms that plague many current antibiotics.

Applications in Oncology: Targeting Tumor Microenvironments

The unique physicochemical properties of the tumor microenvironment, such as hypoxia and acidic pH, present both challenges and opportunities for cancer therapy. nih.gov As previously discussed in the context of carbonic anhydrase inhibitors, derivatives of this compound can be designed to selectively target components of the tumor microenvironment.

The overexpression of CA IX in many cancers makes it an attractive target for selective drug delivery and therapy. nih.gov By inhibiting CA IX, these compounds can disrupt the pH balance within the tumor, potentially leading to reduced tumor growth and metastasis. nih.gov Furthermore, the development of inhibitors with high selectivity for CA IX over other isoforms minimizes the risk of off-target effects, a crucial consideration in cancer chemotherapy. nih.gov The acidification of the tumor microenvironment is a key factor in tumor invasion and metastasis, and targeting this process with selective CA IX inhibitors represents a promising strategy in oncology. nih.gov

Neuropharmacological Applications and Cognitive Enhancement

While the primary focus of research on this compound derivatives has been on their applications as enzyme inhibitors and antimicrobial agents, there is emerging interest in their potential neuropharmacological effects. The inhibition of certain carbonic anhydrase isoforms, such as CA VII and CA XIV, has been linked to potential therapeutic benefits in central nervous system (CNS) disorders. mdpi.com Although specific studies on this compound derivatives for cognitive enhancement are not yet prevalent, the established ability of related sulfonamides to cross the blood-brain barrier and interact with CNS targets suggests a potential avenue for future research in this area.

Agricultural Applications: Herbicidal Properties

The primary agricultural application of this compound derivatives lies in their role as precursors to sulfonylurea herbicides, a critical class of compounds for modern weed management. wikipedia.org Sulfonylureas are renowned for their high efficacy at low application rates, broad-spectrum activity against various weeds, and low toxicity to mammals. wikipedia.org

The general structure of a sulfonylurea herbicide consists of an aryl group, a sulfonylurea bridge, and a heterocyclic group. The herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this enzyme is absent in mammals, these herbicides exhibit high selectivity.

The synthesis of sulfonylurea herbicides typically involves the reaction of a substituted aryl sulfonamide with an appropriate isocyanate. In this context, derivatives of this compound serve as the key aryl sulfonamide component. The carboxylic acid group can be converted into a sulfonamide, which is then reacted to form the final sulfonylurea product. The methyl group on the benzene (B151609) ring can influence the compound's solubility, stability, and interaction with the target enzyme, allowing for the fine-tuning of its herbicidal properties.

A variety of commercial sulfonylurea herbicides have been developed, each with a different substitution pattern on the aryl and heterocyclic rings to control a specific spectrum of weeds in various crops. While specific commercial herbicides directly derived from this compound are not extensively documented in publicly available literature, the fundamental chemical principles and synthetic routes strongly support its potential as a valuable intermediate in the discovery and development of new herbicidal agents.

Table of Related Compounds in Herbicidal Applications

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 866997-46-8 | C₈H₉NO₄S | Precursor for sulfonylurea synthesis. |

| Methyl 3-methyl-4-sulfamoylbenzoate | 882980-76-9 | C₉H₁₁NO₄S | Ester derivative, potential intermediate in herbicide synthesis. bldpharm.com |

| Sulfometuron-methyl | 74222-97-2 | C₁₅H₁₆N₄O₅S | Example of a sulfonylurea herbicide. wikipedia.org |

Materials Science Contributions and Optoelectronic Applications

The rigid aromatic structure and reactive functional groups of this compound and its derivatives make them attractive building blocks for the synthesis of novel polymers and materials with potential applications in materials science, particularly in the field of optoelectronics. The ability to form stable, conjugated systems allows for the development of materials that can interact with light and electricity.

One area of interest is the incorporation of such derivatives into polymers like polyazomethines, also known as poly(Schiff base)s. These polymers are known for their thermal stability, good mechanical properties, and interesting optoelectronic characteristics. researchgate.net The synthesis of polyazomethines typically involves the polycondensation reaction between a diamine and a dialdehyde.

Derivatives of this compound can be chemically modified to create monomers suitable for such polymerization reactions. For example, the carboxylic acid group can be converted to an amine or an aldehyde group. The resulting monomers can then be polymerized to introduce the sulfamoylbenzoic acid moiety into the polymer backbone. The presence of the aromatic ring contributes to the polymer's rigidity and thermal stability, while the sulfamoyl group can influence the polymer's solubility and intermolecular interactions, which in turn can affect its bulk properties and thin-film morphology.

The electronic properties of these polymers can be tuned by combining electron-donating and electron-accepting monomers. The triphenylamine (B166846) and carbazole (B46965) moieties are examples of electron-donating units that have been successfully incorporated into polyazomethines to create materials with desirable optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). mdpi.comresearchgate.net The sulfamoyl group is generally considered an electron-withdrawing group, and its incorporation into a polymer backbone could be used to fine-tune the electronic band gap and charge transport properties of the resulting material.

While specific research on polymers derived directly from this compound is not widely reported, the principles of polymer chemistry and materials science suggest its potential as a valuable component in the design and synthesis of new functional materials for a range of optoelectronic applications.

Table of Compounds and Moieties in Materials Science

| Compound/Moiety Name | Significance in Materials Science |

|---|---|

| This compound | Potential monomer precursor for functional polymers. |

| Polyazomethines | Class of polymers with tunable optoelectronic properties. researchgate.net |

| Triphenylamine | Electron-donating moiety used in optoelectronic polymers. mdpi.com |

Computational Chemistry and Molecular Modeling in 3 Methyl 4 Sulfamoylbenzoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). visionpublisher.info This method is crucial for understanding the basis of molecular recognition and is widely used in drug discovery to screen virtual libraries of compounds and to predict how modifications to a ligand's structure will affect its binding affinity and selectivity.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

In studies of sulfamoyl benzoic acid analogues, molecular modeling has been instrumental in comparing different chemical scaffolds. For instance, a comparison between the precursor compound GRI977143 and a sulfamoyl-containing analogue revealed that the latter possessed a greater predicted binding affinity. nih.gov This computational finding helped rationalize the observed improvement in potency and selectivity. nih.gov

Conformational analysis, another critical aspect of docking, examines the three-dimensional arrangement of atoms in the ligand and how it adapts to fit within the binding pocket. This analysis includes evaluating the conformational strain energy, which is the energy required for the ligand to adopt its bound conformation. A study comparing two analogues showed that while they could adopt similar shapes in the binding pocket, one had a significantly higher conformational strain (12.39 kcal/mol) compared to the other (4.32 kcal/mol), providing insight into the energetic costs of binding. nih.gov

Table 1: Comparison of Binding Affinity and Conformational Strain for LPA2 Receptor Ligands This table illustrates the type of data generated from molecular docking studies, comparing two related compounds.

| Compound | Predicted Binding Affinity (kcal/mol) | Conformational Strain (kcal/mol) |

|---|---|---|

| Compound 3 (GRI977143) | -7.94 | 4.32 |

| Compound 4 (Sulfamoyl analogue) | -8.53 | 12.39 |

Data sourced from molecular modeling studies on sulfamoyl benzoic acid analogues. nih.gov

Molecular docking is a powerful tool for visualizing and understanding the specific interactions between a ligand and the amino acid residues within an enzyme's active site. While specific docking studies for 3-methyl-4-sulfamoylbenzoic acid with butyrylcholinesterase (BChE) and DNA Polymerase III are not prominently documented in the reviewed literature, the methodology is widely applied to targets like DNA gyrase.